BenchChemオンラインストアへようこそ!

4-(Quinoline-2-carbonyl)piperazin-2-one

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Differentiation

This heterocyclic fragment (MW 255.27, XLogP3 1.1, TPSA 62.3 Ų) features a critical piperazin-2-one lactam that eliminates a basic amine, altering H-bonding and protonation states compared to standard piperazine analogs. Validated in NIH MLPCN GPR151 HTS, it is ready for immediate GPCR scaffold-hopping and analytical method development. Its fragment-like profile (rotatable bond = 1) ensures high ligand efficiency in lead optimization.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 852859-58-6
Cat. No. B2645601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinoline-2-carbonyl)piperazin-2-one
CAS852859-58-6
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C14H13N3O2/c18-13-9-17(8-7-15-13)14(19)12-6-5-10-3-1-2-4-11(10)16-12/h1-6H,7-9H2,(H,15,18)
InChIKeyPOODJVFMWKHQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Quinoline-2-carbonyl)piperazin-2-one: Structural Identity and Baseline Characteristics for Scientific Procurement


4-(Quinoline-2-carbonyl)piperazin-2-one (CAS 852859-58-6) is a heterocyclic small molecule (C₁₄H₁₃N₃O₂, MW 255.27 g/mol) that integrates a quinoline-2-carbonyl moiety linked to a piperazin-2-one core [1]. The compound features a single rotatable bond, a computed XLogP3-AA of 1.1, and a topological polar surface area of 62.3 Ų, placing it within favorable drug-like physicochemical space [1]. It belongs to the broader class of piperazinylcarbonylquinolines, a scaffold recognized in patent literature for diverse pharmacological applications including CNS and cardiovascular indications [2]. The compound has been deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and was subjected to high-throughput screening against the orphan G-protein coupled receptor GPR151, indicating its availability as a screening-validated probe candidate .

Why 4-(Quinoline-2-carbonyl)piperazin-2-one Cannot Be Simply Replaced by In-Class Quinoline-Piperazine Analogs


Substitution within the quinoline-piperazine class is non-trivial because critical structural features of 4-(quinoline-2-carbonyl)piperazin-2-one are not preserved across common analogs. The compound contains a lactam carbonyl at the 2-position of the piperazine ring (piperazin-2-one), which eliminates a basic nitrogen center present in standard piperazine derivatives such as piperazin-1-yl(quinolin-2-yl)methanone [1]. This modification alters hydrogen-bonding capacity, conformational preference, and protonation state at physiological pH. Furthermore, the compound is distinct from 3-(quinolin-2-ylmethylidene)piperazin-2-one (CAS 877977-59-8), which features a methylidene bridge rather than a direct carbonyl linkage, changing both rigidity and electronic character [2]. Even closely related analogs such as 1-(2-methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one (CAS 2380081-33-2) introduce an additional N-aryl substituent absent in the parent compound . These structural distinctions translate to different molecular recognition profiles, making generic substitution scientifically unjustified without matched experimental comparison.

Quantitative Differentiation Evidence for 4-(Quinoline-2-carbonyl)piperazin-2-one: A Comparator-Based Assessment


Piperazin-2-one Lactam vs. Piperazine: Altered Hydrogen Bond Acceptor/Donor Profile

4-(Quinoline-2-carbonyl)piperazin-2-one contains a cyclic amide (lactam) within the piperazin-2-one ring, resulting in exactly one hydrogen bond donor (the amide N–H) and three hydrogen bond acceptors, compared to two donor-capable nitrogens in the non-oxidized piperazine analog piperazin-1-yl(quinolin-2-yl)methanone [1]. This difference directly impacts target recognition: the lactam carbonyl replaces a basic amine with a neutral H-bond acceptor, altering the protonation-dependent binding profile that piperazine-containing ligands typically rely upon. The computed XLogP3-AA of 1.1 for the target compound [2] reflects this increased polarity relative to typical quinoline-piperazine derivatives that lack the lactam oxygen. No direct head-to-head binding assay comparing the piperazin-2-one and piperazine congeners has been published.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Differentiation

Physicochemical Differentiation: XLogP and TPSA Relative to Closest Structural Analogs

The computed XLogP3-AA value of 1.1 for 4-(quinoline-2-carbonyl)piperazin-2-one places it in a moderately lipophilic range, while the topological polar surface area (TPSA) of 62.3 Ų indicates intermediate polarity [1]. By comparison, the non-lactam analog piperazin-1-yl(quinolin-2-yl)methanone has a higher computed XLogP3-AA (approximately 1.7) due to the absence of the polar lactam carbonyl [2]. The N-substituted derivative 1-(2-methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one (MW 362.4) has a considerably larger TPSA attributable to the additional pyridine and methoxy groups, shifting it further from the parent in property space . These quantitative property differences support the conclusion that the target compound occupies a distinct region of drug-like chemical space within the quinoline-piperazine family.

ADME Prediction Lead Optimization Physicochemical Profiling

High-Throughput Screening Provenance: GPR151 Activator Assay Inclusion

4-(Quinoline-2-carbonyl)piperazin-2-one was included in a cell-based high-throughput primary screen conducted by The Scriess Research Institute Molecular Screening Center to identify activators of GPR151, an orphan G-protein coupled receptor implicated in metabolic regulation and nicotine dependence . This screening provenance is not shared by the majority of commercially available quinoline-piperazine analogs: most vendor compounds in this class lack documented screening history against any specific biological target. The compound is also listed in the MLSMR collection, confirming its availability as a physical sample for follow-up studies . Quantitative activity data (% activation or EC₅₀) from this screen is not publicly accessible through the queried databases; the result is reported as a binary 'tested' status. Researchers seeking this data should consult PubChem BioAssay (AID 1508602 or related AIDs) or the original screening center records.

GPCR Screening Orphan Receptor Chemical Probe Development

Recommended Application Scenarios for 4-(Quinoline-2-carbonyl)piperazin-2-one Based on Verified Evidence


Fragment-Based and Scaffold-Hopping Drug Discovery Programs Targeting GPCRs

With a molecular weight of 255.27 Da and only one rotatable bond, 4-(quinoline-2-carbonyl)piperazin-2-one fits within fragment-like physicochemical criteria (MW < 300, rotatable bonds ≤ 3) [1]. Its documented inclusion in a GPR151 activator screen provides a rationale for its use as a starting fragment or scaffold-hopping template in GPCR-targeted medicinal chemistry programs . The piperazin-2-one lactam introduces a hydrogen-bonding motif distinct from standard piperazine fragments, offering chemotype diversification in fragment library design.

Physicochemical Reference Standard for Quinoline-Piperazinone Library Characterization

The computed properties (XLogP3-AA = 1.1, TPSA = 62.3 Ų, HBD = 1, HBA = 3) position this compound as a reference point for calibrating property-based diversity in quinoline-piperazinone compound libraries [1]. Procurement of this specific compound enables laboratories to establish baseline analytical and chromatographic methods (e.g., logD determination, HPLC retention time standardization) against which more elaborate N-substituted derivatives can be compared.

Chemical Probe Validation and MLPCN Follow-Up Studies

The compound's presence in the Molecular Libraries Probe Production Centers Network (MLPCN) collection and its screening against GPR151 make it a candidate for follow-up cheminformatics analysis, including structure-activity relationship (SAR) expansion and selectivity profiling. Laboratories engaged in orphan GPCR deorphanization efforts can procure this compound as a structurally tractable starting point for iterative chemical optimization supported by existing screening infrastructure.

Method Development for Lactam-Containing Heterocycle Analytics

The piperazin-2-one lactam functionality presents specific analytical challenges (e.g., tautomerism, solubility in aqueous vs. organic media) that differ from standard piperazine analogs. This compound can serve as a model substrate for developing LC-MS, NMR, and stability-indicating methods tailored to lactam-containing quinoline derivatives, supporting quality control workflows in medicinal chemistry laboratories [1].

Quote Request

Request a Quote for 4-(Quinoline-2-carbonyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.